molecular formula C14H10N4S B275149 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B275149
M. Wt: 266.32 g/mol
InChI Key: HPLHTIRAGBBBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, also known as MPTP, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTP belongs to the class of thienotriazolopyrimidines and has shown promising results in various studies, making it an interesting compound for further investigation.

Mechanism of Action

9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine's mechanism of action involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine increases the levels of dopamine in the brain, leading to improved motor function.
Biochemical and Physiological Effects:
9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to have various biochemical and physiological effects, including the prevention of oxidative stress and inflammation in the brain. Additionally, 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine's advantages for lab experiments include its relatively simple synthesis method and its well-studied mechanism of action. However, 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine's limitations include its potential toxicity and the need for further studies to fully understand its therapeutic potential.

Future Directions

There are several future directions for 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine research, including the investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine for therapeutic use. Finally, the development of 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine analogs with improved efficacy and safety profiles is an area of ongoing research.

Synthesis Methods

The synthesis of 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves a multi-step process, starting with the reaction of 4-methylbenzoyl chloride and thiosemicarbazide to form 4-methylthiosemicarbazide. This intermediate is then reacted with 2-cyanomethylthiophene to form the thienotriazolopyrimidine core of 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. The final step involves the introduction of a 4-methylphenyl group through a Suzuki coupling reaction.

Scientific Research Applications

9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Studies have shown that 9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has neuroprotective effects and can prevent the loss of dopaminergic neurons in the brain, which are responsible for producing dopamine, a neurotransmitter that is crucial for motor control.

properties

Product Name

9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

12-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H10N4S/c1-9-2-4-10(5-3-9)11-6-19-14-12(11)13-17-16-8-18(13)7-15-14/h2-8H,1H3

InChI Key

HPLHTIRAGBBBGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C4=NN=CN4C=N3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C4=NN=CN4C=N3

Origin of Product

United States

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